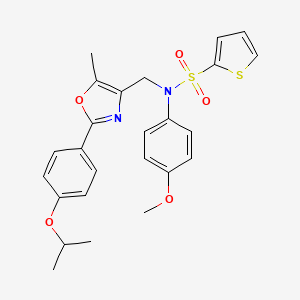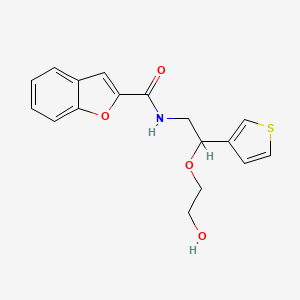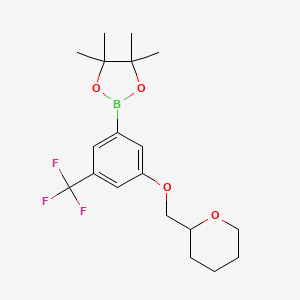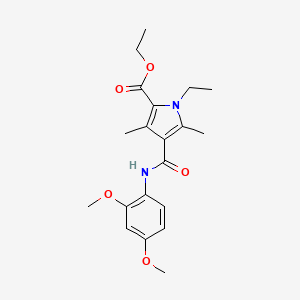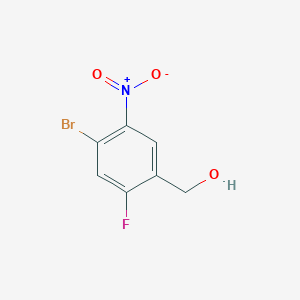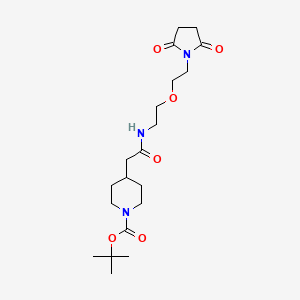
Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H33N3O6 and its molecular weight is 411.499. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is utilized in the synthesis of enantiopure derivatives and other complex molecules. For instance, Marin et al. (2004) demonstrated its use in preparing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, showcasing its utility in generating molecules of biological interest with high stereoselectivity (Marin et al., 2004). Similarly, Kulkarni et al. (2016) synthesized and characterized derivatives of N-Boc piperazine, highlighting its role in forming structurally diverse molecules with potential antibacterial and antifungal applications (Kulkarni et al., 2016).
Molecular Structure Analysis
Detailed molecular structure analyses, such as X-ray diffraction studies, have been performed on derivatives of this compound to understand their crystal packing and intermolecular interactions. Çolak et al. (2021) investigated the crystal and molecular structure of a related compound, providing insights into the stabilization mechanisms and hydrogen bonding patterns within the crystal structure (Çolak et al., 2021). Such studies are crucial for the development of materials with specific physical properties.
Biological Activity
Research has also explored the biological activity of related compounds. For instance, studies on analogues and derivatives have investigated their antibacterial, antifungal, and anthelmintic activities, offering a glimpse into their potential therapeutic applications. The work by Kulkarni et al. (2016) and Sanjeevarayappa et al. (2015) exemplifies this, as their derivatives showed moderate biological activity, indicating a pathway for the development of new drugs or preservatives (Kulkarni et al., 2016); (Sanjeevarayappa et al., 2015).
Modulation of Genotoxicity
Additionally, derivatives have been used to study the modulation of genotoxicity, showcasing the compound's relevance in toxicology research. Skolimowski et al. (2010) utilized derivatives to modulate the genotoxicity of ethoxyquin, demonstrating the potential of these compounds in studying and mitigating DNA damage (Skolimowski et al., 2010).
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylamino]-2-oxoethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O6/c1-20(2,3)29-19(27)22-9-6-15(7-10-22)14-16(24)21-8-12-28-13-11-23-17(25)4-5-18(23)26/h15H,4-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPBBWHVAOLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2710823.png)
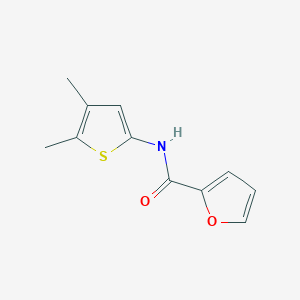
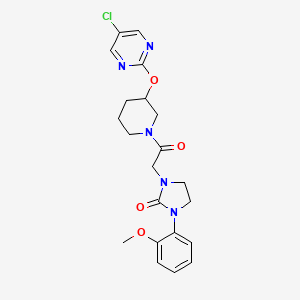
![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)
![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)
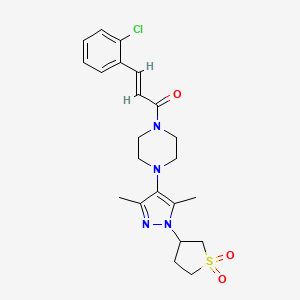
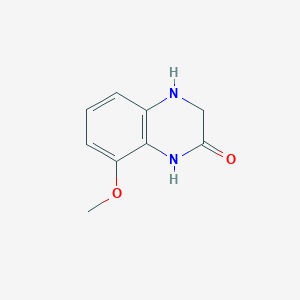
![6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2710839.png)
